2-[6-(3-Chlorophenoxy)hexylamino]ethanol
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Overview
Description
2-[6-(3-Chlorophenoxy)hexylamino]ethanol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a chlorophenoxy group and a hexylamino chain, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Chlorophenoxy)hexylamino]ethanol typically involves the reaction of 3-chlorophenol with 6-bromohexylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 3-chlorophenol reacts with 6-bromohexylamine in the presence of a base to form 6-(3-chlorophenoxy)hexylamine.
Step 2: The resulting 6-(3-chlorophenoxy)hexylamine is then reacted with ethanolamine to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3-Chlorophenoxy)hexylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the ethanolamine group.
Reduction: Reduced forms of the chlorophenoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-(3-Chlorophenoxy)hexylamino]ethanol has been studied extensively for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-(3-Chlorophenoxy)hexylamino]ethanol is not fully understood. it is believed to modulate various signaling pathways involved in inflammation, oxidative stress, and lipid metabolism. The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and insulin sensitivity. Additionally, it has been found to induce apoptosis and inhibit tumor growth, suggesting potential anti-cancer properties.
Comparison with Similar Compounds
2-[6-(3-Chlorophenoxy)hexylamino]ethanol can be compared with other similar compounds such as:
2-[6-(4-Chlorophenoxy)hexylamino]ethanol: Similar structure but with a different position of the chlorine atom on the phenoxy group.
2-[6-(2-Chlorophenoxy)hexylamino]ethanol: Another positional isomer with the chlorine atom at the 2-position.
2-[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid: A related compound with a pyridine ring instead of the ethanolamine group.
These compounds share structural similarities but may exhibit different biological activities and mechanisms of action due to the positional differences of the chlorine atom and the presence of different functional groups.
Properties
IUPAC Name |
2-[6-(3-chlorophenoxy)hexylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c15-13-6-5-7-14(12-13)18-11-4-2-1-3-8-16-9-10-17/h5-7,12,16-17H,1-4,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPICYZCOBRHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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